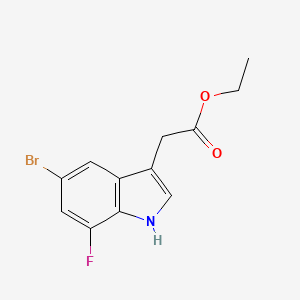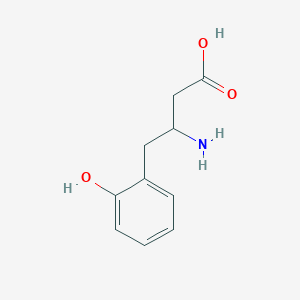
3-Amino-4-(2-hydroxyphenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(2-hydroxyphenyl)butyric acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of butyric acid, featuring an amino group at the third carbon and a hydroxyphenyl group at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(2-hydroxyphenyl)butyric acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-(2-hydroxyphenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of 3-amino-4-(2-hydroxyphenyl)butanoic acid.
Reduction: Formation of 3-amino-4-(2-hydroxyphenyl)butylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-Amino-4-(2-hydroxyphenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-amino-4-(2-hydroxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with GABA receptors in the nervous system, influencing neurotransmission and exhibiting potential anxiolytic effects.
Comparaison Avec Des Composés Similaires
- 3-Amino-4-(4-hydroxyphenyl)butyric acid
- 4-Amino-3-hydroxybutyric acid
- 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butyric acid
Comparison: Compared to its analogs, 3-amino-4-(2-hydroxyphenyl)butyric acid is unique due to the position of the hydroxy group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological and biochemical properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
3-amino-4-(2-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) |
Clé InChI |
ZKANBJVAOHCAIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(CC(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


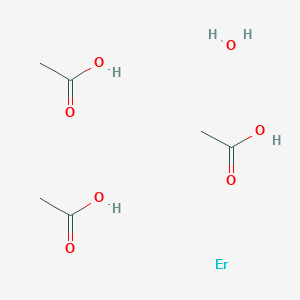
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
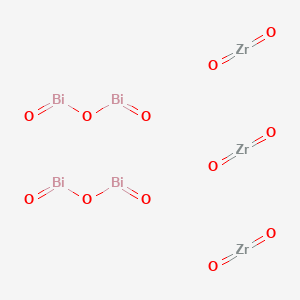
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
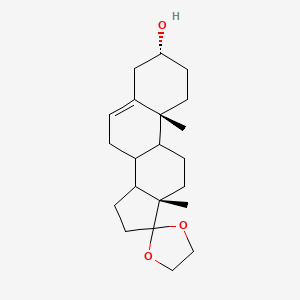
![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
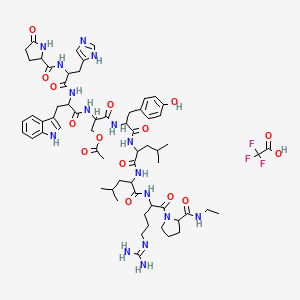

![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)
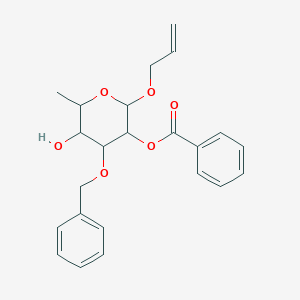
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
